4-Isocyanato-3-Methyl-5-Phenylisoxazol

Übersicht

Beschreibung

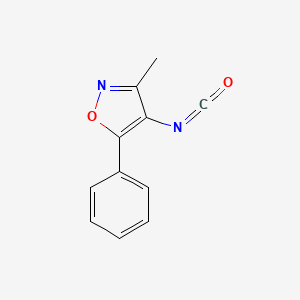

4-Isocyanato-3-Methyl-5-Phenylisoxazole is an organic compound with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol . This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to an isoxazole ring, which is further substituted with a methyl group and a phenyl group . It is primarily used in chemical research and industrial applications.

Wissenschaftliche Forschungsanwendungen

4-Isocyanato-3-Methyl-5-Phenylisoxazole is used in various scientific research applications, including:

Vorbereitungsmethoden

The synthesis of 4-Isocyanato-3-Methyl-5-Phenylisoxazole typically involves the reaction of 3-Methyl-5-Phenylisoxazole with phosgene (COCl₂) in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

3-Methyl-5-Phenylisoxazole+Phosgene→4-Isocyanato-3-Methyl-5-Phenylisoxazole+HCl

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product .

Analyse Chemischer Reaktionen

4-Isocyanato-3-Methyl-5-Phenylisoxazole undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.

Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and controlled temperatures . Major products formed from these reactions include ureas, carbamates, and polyurethanes .

Wirkmechanismus

The mechanism of action of 4-Isocyanato-3-Methyl-5-Phenylisoxazole involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of stable covalent bonds . This reactivity is exploited in various applications, such as the synthesis of ureas and carbamates, and the modification of biomolecules .

Vergleich Mit ähnlichen Verbindungen

4-Isocyanato-3-Methyl-5-Phenylisoxazole can be compared with other isocyanate-containing compounds, such as:

4-Isocyanato-5-Methyl-3-Phenylisoxazole: Similar structure but with different substitution pattern.

Phenyl Isocyanate: Lacks the isoxazole ring, making it less versatile in certain applications.

Methyl Isocyanate: Smaller and more volatile, used in different industrial applications.

The uniqueness of 4-Isocyanato-3-Methyl-5-Phenylisoxazole lies in its isoxazole ring, which imparts specific chemical properties and reactivity that are valuable in research and industrial applications .

Biologische Aktivität

4-Isocyanato-3-methyl-5-phenylisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the isocyanate functional group attached to an isoxazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

4-Isocyanato-3-methyl-5-phenylisoxazole acts primarily as a CCR1 antagonist. The CCR1 receptor plays a crucial role in the recruitment of leukocytes during inflammatory responses. By inhibiting this receptor, the compound may reduce inflammation and modulate immune responses, making it a potential therapeutic candidate for conditions such as autoimmune diseases .

In Vitro Studies

Research indicates that 4-isocyanato-3-methyl-5-phenylisoxazole exhibits significant biological activity against various cellular targets. Notably, it has shown:

- Antimicrobial Activity : The compound demonstrated inhibitory effects against several bacterial strains, indicating potential as an antimicrobial agent .

- Anticancer Properties : Preliminary studies suggest that it may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

In Vivo Studies

Animal models have been employed to assess the pharmacodynamic effects of 4-isocyanato-3-methyl-5-phenylisoxazole. Findings reveal:

- Reduction of Inflammatory Markers : In models of kidney inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its efficacy in managing renal inflammatory conditions .

- Improvement in Renal Function : CCR1 blockade using this compound has been linked to improved renal function in experimental models of nephritis .

Case Studies

Several case studies highlight the compound's therapeutic potential:

-

Case Study on Autoimmune Disease :

- In a murine model of lupus nephritis, administration of 4-isocyanato-3-methyl-5-phenylisoxazole led to significant reductions in proteinuria and renal inflammation compared to untreated controls.

-

Case Study on Cancer :

- A study involving human cancer cell lines demonstrated that the compound inhibits tumor growth by inducing apoptosis through caspase activation pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-isocyanato-3-methyl-5-phenylisoxazole, a comparative analysis with other isoxazole derivatives was conducted:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Isocyanato-3-Methyl-5-Phenylisoxazole | Antimicrobial, Anticancer | CCR1 Antagonism |

| 5-Methyl-3-Phenylisoxazole | Moderate Antimicrobial | Unknown |

| 4-(Substituted Phenyl)Isoxazoles | Variable Anticancer | Various (dependent on substitution) |

Eigenschaften

IUPAC Name |

4-isocyanato-3-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-8-10(12-7-14)11(15-13-8)9-5-3-2-4-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAPULDWGBONCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1N=C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380149 | |

| Record name | 4-Isocyanato-3-Methyl-5-Phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-89-4 | |

| Record name | 4-Isocyanato-3-methyl-5-phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isocyanato-3-Methyl-5-Phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.